molecular formula C10H16BrN3OS B8538873 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol

Katalognummer: B8538873
Molekulargewicht: 306.23 g/mol
InChI-Schlüssel: ROPXNDLDCQKMQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is a chemical compound that features a piperidine ring substituted with a bromothiazole group and an ethanolamine moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol typically involves the reaction of 4-bromothiazole with piperidine derivatives under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromothiazole group can be reduced to form thiazole derivatives.

    Substitution: The bromine atom in the bromothiazole group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide (NaN3) or thiourea under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Wirkmechanismus

The mechanism of action of 2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol involves its interaction with specific molecular targets. The piperidine ring and bromothiazole group can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(4-Bromothiazol-2-yl)piperidin-2-one: Similar structure but lacks the ethanolamine moiety.

    4-Bromothiazole: Contains the bromothiazole group but lacks the piperidine ring.

    Piperidine derivatives: Various compounds with the piperidine ring but different substituents.

Uniqueness

2-(1-(4-Bromothiazol-2-yl)piperidin-4-ylamino)ethanol is unique due to the presence of both the bromothiazole and ethanolamine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in different fields, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C10H16BrN3OS

Molekulargewicht

306.23 g/mol

IUPAC-Name

2-[[1-(4-bromo-1,3-thiazol-2-yl)piperidin-4-yl]amino]ethanol

InChI

InChI=1S/C10H16BrN3OS/c11-9-7-16-10(13-9)14-4-1-8(2-5-14)12-3-6-15/h7-8,12,15H,1-6H2

InChI-Schlüssel

ROPXNDLDCQKMQH-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCC1NCCO)C2=NC(=CS2)Br

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

100 mg (0.37 mmol) of 1-(4-bromothiazol-2-yl)piperidin-4-one from step a and 22 μl (0.37 mmol) of 2-aminoethanol were suspended in 7 ml of THF, stirred at room temperature for 1 h, 21 μl (0.37 mmol) of glacial acetic acid and 164 mg (0.74 mmol) of sodium triacetoxyborohydride were added. The mixture was stirred at room temperature overnight, water and EA were added, the mixture was adjusted to pH 12 using a concentrated NaOH solution and extracted by shaking with EA. The organic phase was dried over sodium sulfate, filtered and evaporated.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
22 μL
Type
reactant
Reaction Step Two
Quantity
21 μL
Type
reactant
Reaction Step Three
Quantity
164 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
7 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.